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molecular formula C6H6ClN3O B8599821 2-Chloropyrimidine-4-carboxyamide

2-Chloropyrimidine-4-carboxyamide

Cat. No. B8599821
M. Wt: 171.58 g/mol
InChI Key: HRAQCCAJQSNSNZ-UHFFFAOYSA-N
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Patent
US05591853

Procedure details

Ammonia gas was introduced in 20 ml of tetrahydrofuran at -6° C. for 35 minutes. Then it was heated to 10° C. and 1.5 g (8.47 mmol) of 2-chloropyrimidine-4-carboxylic acid chloride was added. The reaction solution was stirred for 45 minutes at room temperature. Then it was concentrated by evaporation on a rotary evaporator, the residue was poured on 90 ml of saturated NaHCO3 solution, and the aqueous phase was extracted three times with 50 ml of ethyl acetate each. The combined organic phase was washed with saturated NaCl solution, dried on Na2SO4 and concentrated by evaporation on a ratory evaporator. After drying on a high vacuum, 1.07 g of product was obtained as a white solid, corresponding to a yield of 80 percent relative to the 2-chloropyrimidine-4-carboxylic acid chloride used. The melting point of the product was 147.2° to 151.4° C. Other data of the product was:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[NH3:1].[Cl:2][C:3]1[N:8]=[C:7]([C:9](Cl)=O)[CH:6]=[CH:5][N:4]=1.[O:12]1[CH2:16]CCC1>>[Cl:2][C:3]1[N:8]=[C:7]([CH2:9][C:16]([NH2:1])=[O:12])[CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 45 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then it was concentrated by evaporation on a rotary evaporator
ADDITION
Type
ADDITION
Details
the residue was poured on 90 ml of saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted three times with 50 ml of ethyl acetate each
WASH
Type
WASH
Details
The combined organic phase was washed with saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation on a ratory evaporator
CUSTOM
Type
CUSTOM
Details
After drying on a high vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=NC=CC(=N1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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